molecular formula C16H16N2OS B2931507 N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)prop-2-enamide CAS No. 2308390-71-6

N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)prop-2-enamide

Cat. No.: B2931507
CAS No.: 2308390-71-6
M. Wt: 284.38
InChI Key: JFDQSVFIPPLUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of an appropriate amine with a suitable aldehyde or ketone. Detailed synthetic routes and reaction conditions can be found in the literature .


Molecular Structure Analysis

The molecular formula of N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)prop-2-enamide is C₁₃H₁₁NOS . Its IUPAC name is 2-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one . The compound exhibits a benzothiazole ring fused with a cyclohexene ring . The phenyl group and the amide functionality contribute to its overall structure .


Chemical Reactions Analysis

Research has explored the reactivity of this compound. It may participate in various reactions, such as nucleophilic additions, cyclizations, and transformations. Further studies are needed to elucidate its full chemical behavior .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 120-123°C .
  • Safety Information : Classified as a Warning substance (Hazard statements: H302, H315, H319, H335). Precautionary measures include proper handling and storage .

Mechanism of Action

The precise mechanism of action for N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)prop-2-enamide remains an area of investigation. It could potentially interact with biological targets, affecting cellular processes. Researchers have studied its potential as an anti-HCV (hepatitis C virus) targeting scaffold .

Safety and Hazards

Caution should be exercised when handling N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)prop-2-enamide due to its potential health risks. Always follow safety protocols and consult relevant safety data sheets .

Properties

IUPAC Name

N-(2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-2-14(19)17-12-9-6-10-13-15(12)20-16(18-13)11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDQSVFIPPLUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC2=C1SC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.